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Compound of Interest

Compound Name: GLG-801

Cat. No.: B1192756 Get Quote

Disclaimer: Publicly available information on the safety and toxicity of GLG-801 is limited. This

document summarizes the available information and provides a general overview of the types

of studies that would have been conducted for a drug of this class. The experimental protocols

and signaling pathways described are representative examples and are not based on specific

data for GLG-801, which could not be located in the public domain.

GLG-801 is a small molecule inhibitor of the Signal Transducer and Activator of Transcription 3

(STAT3) protein.[1] Developed by GLG Pharma, it was investigated for its potential as a

therapeutic agent in oncology.[1] Public records indicate that GLG-801 entered Phase I/II

clinical trials for Chronic Lymphocytic Leukemia (CLL) and was also evaluated for breast

cancer and other solid tumors.[1] Additionally, preclinical development for Polycystic Kidney

Disease was initiated but has since been discontinued.[1]

General Toxicological Profile
Detailed quantitative data from preclinical toxicology studies or comprehensive adverse event

profiles from clinical trials for GLG-801 are not publicly available. However, a publication on a

related STAT3 inhibitor from the same company, GLG-302, mentioned that GLG-801 was well-

tolerated in pilot safety studies in rats and dogs. Specific details of these studies, including

dose levels, duration, and observed effects, have not been published.

Representative Experimental Protocols
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While specific protocols for GLG-801 are not available, the following sections describe

standard methodologies for preclinical toxicology and early-phase clinical safety studies in

oncology drug development.

Preclinical Toxicology Studies
Preclinical safety evaluation is designed to identify potential target organs for toxicity, determine

a safe starting dose for human trials, and understand the dose-response relationship for

adverse effects.

Table 1: Representative In Vivo Preclinical Toxicology Study Designs
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Study Type Species
Route of
Administration

Duration Key Endpoints

Single-Dose

Toxicity

Rodent (e.g.,

Rat) & Non-

Rodent (e.g.,

Dog)

Oral (or intended

clinical route)

Single

administration

with 14-day

observation

Clinical signs,

body weight,

mortality, gross

pathology. To

determine

Maximum

Tolerated Dose

(MTD) and

identify acute

toxic effects.

Repeat-Dose

Toxicity

Rodent (e.g.,

Rat) & Non-

Rodent (e.g.,

Dog)

Oral (or intended

clinical route)
28 or 90 days

Clinical

observations,

body weight,

food/water

consumption,

ophthalmology,

ECG,

hematology,

clinical

chemistry,

urinalysis, organ

weights, gross

and microscopic

pathology.

Safety

Pharmacology

Typically Rat or

Dog

Oral (or intended

clinical route)

Single or short-

term dosing

Evaluation of

effects on vital

functions:

cardiovascular

(e.g., telemetry),

respiratory (e.g.,

whole-body

plethysmography

), and central

nervous system
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(e.g., functional

observational

battery).

Genotoxicity
In vitro and In

vivo
N/A N/A

Ames test

(bacterial reverse

mutation), in vitro

chromosomal

aberration test in

mammalian cells,

in vivo

micronucleus

test in rodent

hematopoietic

cells.

Phase I Clinical Trial in Oncology
The primary objective of a Phase I clinical trial is to determine the safety, tolerability, maximum

tolerated dose (MTD), and/or recommended Phase II dose (RP2D) of a new investigational

drug in humans.

Table 2: Representative Phase I Clinical Trial Protocol
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Component Description

Study Design Open-label, dose-escalation study.

Patient Population

Patients with advanced or refractory cancers for

whom standard therapies are no longer

effective.

Dosing Regimen

A "3+3" dose-escalation design is common.

Cohorts of 3-6 patients receive escalating doses

of GLG-801. Dose escalation proceeds if no or

acceptable toxicity is observed.

Primary Endpoints

- Incidence and severity of adverse events

(AEs).- Incidence of dose-limiting toxicities

(DLTs).- Determination of the MTD and/or

RP2D.

Secondary Endpoints

- Pharmacokinetics (PK): Cmax, Tmax, AUC,

half-life.- Preliminary evidence of anti-tumor

activity (e.g., objective response rate, duration

of response).

Safety Monitoring

Frequent monitoring of vital signs, physical

examinations, electrocardiograms (ECGs), and

laboratory tests (hematology, clinical chemistry).

Adverse events are graded according to the

Common Terminology Criteria for Adverse

Events (CTCAE).

Signaling Pathways and Visualization
Generalized STAT3 Signaling Pathway
GLG-801 is an inhibitor of STAT3. The STAT3 signaling pathway is a critical regulator of cell

growth, proliferation, and survival. In many cancers, this pathway is constitutively active,

leading to uncontrolled cell division and resistance to apoptosis. Inhibition of STAT3 is a

therapeutic strategy to counteract these effects.
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Caption: Generalized STAT3 signaling pathway and the inhibitory action of GLG-801.
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Experimental Workflow for Preclinical In Vivo Toxicity
Study
The following diagram illustrates a typical workflow for a 28-day repeat-dose toxicity study in a

rodent model.
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Caption: Workflow for a representative 28-day preclinical in vivo toxicity study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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